1,5-Di-tert-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate
Overview
Description
1,5-Di-tert-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate is an organic compound characterized by its complex structure, which includes tert-butyl, ethyl, and acetyl groups attached to a pentane backbone with three carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Di-tert-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of a suitable precursor with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Di-tert-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,5-Di-tert-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which 1,5-Di-tert-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butylcatechol: A compound with similar tert-butyl groups but different functional groups.
1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane: Another compound with tert-butyl groups and a triazinane core.
Uniqueness
1,5-Di-tert-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate is unique due to its combination of tert-butyl, ethyl, and acetyl groups on a pentane backbone with three carboxylate groups. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-O,5-O-ditert-butyl 3-O-ethyl 3-acetylpentane-1,3,5-tricarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O7/c1-9-25-17(24)20(14(2)21,12-10-15(22)26-18(3,4)5)13-11-16(23)27-19(6,7)8/h9-13H2,1-8H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDRHLKXKNTYQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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